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Compound of Interest

Compound Name: (4-Piperidinophenyl)methylamine

Cat. No.: B1363968

Abstract

(4-Piperidinophenyl)methylamine, identified by CAS number 214759-73-6, is a difunctional
organic molecule featuring a piperidinyl-substituted aromatic ring and a primary aminomethyl
group. This unique structural arrangement makes it a valuable building block and intermediate
in medicinal chemistry and materials science. The piperidine moiety can enhance aqueous
solubility and offers a vector for modulating pharmacokinetic properties, while the benzylamine
portion provides a reactive handle for a wide array of synthetic transformations. This guide
provides a comprehensive technical overview of the compound, including its physicochemical
properties, detailed synthetic protocols based on established chemical transformations,
analytical characterization methodologies, and its potential applications in drug discovery. The
information is tailored for researchers, scientists, and drug development professionals seeking
to leverage this versatile intermediate in their work.

Introduction and Chemical Identity

(4-Piperidinophenyl)methylamine, also known as 4-(Piperidin-1-yl)benzylamine or 1-[4-
(Aminomethyl)phenyl]piperidine, is a primary amine that has gained interest as a scaffold in the
synthesis of complex molecules.[1] The presence of both a tertiary aromatic amine (the
piperidine nitrogen connected to the phenyl ring) and a primary benzylic amine gives the
molecule distinct chemical properties and multiple points for synthetic diversification. The
piperidine ring is a common motif in many FDA-approved drugs, valued for its ability to
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influence solubility, lipophilicity, and metabolic stability.[2] This guide will detail the essential
technical information required for the effective use and handling of this compound in a research
and development setting.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for (4-Piperidinophenyl)methylamine is not widely
published. The following table summarizes available and predicted data to provide a working
profile for this compound.

Property Value Source(s)

CAS Number 214759-73-6 [1][3]

Molecular Formula Ci12H1sN:2 [1]

Molecular Weight 190.29 g/mol [1]

Appearance Typically a powder or liquid [4]

Boiling Point 342'8_°C aL 760 mmHg [4] (Guidechem)
(Predicted)

Density 1.047 g/cm3 (Predicted) [4] (Guidechem)

Flash Point 141.9°C (Predicted) [4] (Guidechem)

Refractive Index

1.568 (Predicted)

[4] (Guidechem)

Predicted XlogP 1.8 [5]
Purity (Typical) >97% [4]
Predicted [M+H]* 191.15428 [5]

Note: Much of the available physical data is predicted. Experimental verification is

recommended for critical applications.

Synthesis Methodology

A robust and scalable synthesis of (4-Piperidinophenyl)methylamine can be achieved via a
two-step process starting from commercially available materials. The pathway involves the
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nucleophilic aromatic substitution to form the key intermediate, 4-(piperidin-1-yl)benzaldehyde,
followed by a one-pot reductive amination to yield the final product.

Synthesis Workflow Diagram

The overall synthetic pathway is outlined below. The first step is a well-documented, high-yield
reaction. The second step is a representative protocol based on standard reductive amination
conditions, a highly reliable and widely used transformation in organic synthesis.[6][7]
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Step 1: Synthesis of Aldehyde Intermediate

4-Fluorobenzaldehyde
+ Piperidine

Yield: ~98%) [3]

K2COs, DMF
100-110 °C

4-(Piperidin-1-yl)benzaldehyde
(CAS: 10338-57-5)

Step 2: Reductive Amination

@-(Piperidin-1-y|)benza|dehyde)

Ammonia (NH3s)
+ Reducing Agent
(e.g., H2/Ni, NaBHa)

ne-pot reaction

(4-Piperidinophenyl)methylamine
(CAS: 214759-73-6)

Click to download full resolution via product page

Caption: Overall synthetic workflow for (4-Piperidinophenyl)methylamine.

Experimental Protocol: Step 1 - Synthesis of 4-
(Piperidin-1-yl)benzaldehyde
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Causality: This protocol utilizes a nucleophilic aromatic substitution reaction. 4-
Fluorobenzaldehyde is an excellent substrate as the fluorine atom is a good leaving group,
activated by the electron-withdrawing aldehyde group. Piperidine acts as the nucleophile. The
use of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate serves
as a base to neutralize the HF byproduct. This method is known to be high-yielding and
scalable.[3]

Materials:

4-Fluorobenzaldehyde (1.0 eq)

Piperidine (1.5 eq)

Anhydrous Potassium Carbonate (K2COs) (2.0 eq)

Dimethylformamide (DMF)

Procedure:

e To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-
fluorobenzaldehyde (e.g., 25.0 g, 0.200 mol), piperidine (e.g., 25.5 g, 0.300 mol), and
anhydrous potassium carbonate (e.g., 55.2 g, 0.400 mol).

e Add DMF (e.g., 300 mL) to the flask.

e Heat the reaction mixture to 100-110 °C with vigorous stirring.[3]

» Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed (typically 12-24 hours).

o After completion, cool the mixture to room temperature and pour it into ice-cold water (e.g., 1
L).

o A solid precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum
filtration.

o Wash the filter cake thoroughly with water to remove residual DMF and salts.
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e Recrystallize the crude product from methanol to afford 4-(piperidin-1-yl)benzaldehyde as
yellow crystals.

e Dry the product under vacuum. A typical yield is around 98%.[3]

Experimental Protocol: Step 2 - Reductive Amination to
(4-Piperidinophenyl)methylamine (Representative
Method)

Causality: This step employs reductive amination, a robust and widely used method for forming
amines from carbonyl compounds.[6] The reaction proceeds in one pot. First, the aldehyde
reacts with ammonia to form an intermediate imine. This imine is then reduced in situ by a
reducing agent to the desired primary amine. Using a catalyst like Raney Nickel with hydrogen
gas is a common industrial method, while laboratory-scale synthesis might employ a hydride-
based reducing agent like sodium borohydride.[5][7]

Materials:

4-(Piperidin-1-yl)benzaldehyde (1.0 eq)

Ammonia (solution in methanol, e.g., 7N)

Reducing Agent (Option A: Raney® Nickel; Option B: Sodium Borohydride)

Solvent (Methanol or Ethanol)

Hydrogen Source (Option A only: Hz gas)

Procedure (Option A: Catalytic Hydrogenation):

e Charge a hydrogenation reactor with 4-(piperidin-1-yl)benzaldehyde (e.g., 18.9 g, 0.1 mol)
and methanol (200 mL).

e Add a 7N solution of ammonia in methanol (e.g., 50 mL, 0.35 mol, 3.5 eq).

o Carefully add a slurry of Raney® Nickel (approx. 5-10% by weight of the aldehyde) in
methanol.
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» Seal the reactor and purge it several times with nitrogen, then with hydrogen.

e Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room
temperature or with gentle heating (e.g., 40-50 °C).

« Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by
TLC or GC-MS.

» Upon completion, carefully vent the reactor and purge with nitrogen.

« Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution:
Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with
solvent.

» Concentrate the filtrate under reduced pressure to yield the crude product.
Procedure (Option B: Hydride Reduction):

 In a round-bottom flask, dissolve 4-(piperidin-1-yl)benzaldehyde (e.g., 1.89 g, 10 mmol) in
methanol (50 mL).

e Add a 7N solution of ammonia in methanol (e.g., 10 mL, 70 mmol, 7.0 eq) and stir at room
temperature for 1-2 hours to facilitate imine formation.

e Cool the mixture in an ice bath to 0-5 °C.

e Add sodium borohydride (NaBHa4) (e.g., 0.76 g, 20 mmol, 2.0 eq) portion-wise, maintaining
the temperature below 10 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for an
additional 4-12 hours, monitoring by TLC.

o Carefully quench the reaction by the slow addition of water (20 mL).
o Concentrate the mixture under reduced pressure to remove the methanol.

o Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl
acetate (3 x 50 mL).
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o Combine the organic layers, dry over anhydrous sodium sulfate (Naz2S0Oa), filter, and
concentrate under reduced pressure to yield the crude product.

Purification: The crude (4-Piperidinophenyl)methylamine can be purified by vacuum
distillation or by flash column chromatography on silica gel, using a gradient of
dichloromethane/methanol, typically with a small amount of triethylamine (e.g., 1%) to prevent
streaking.

Analytical Characterization

Due to the lack of publicly available experimental spectra, this section describes the expected
characteristics and a general protocol for analysis. Commercial suppliers confirm the
availability of analytical data such as NMR and HPLC upon request.[8]

Expected NMR Spectral Data

e 1H NMR: The spectrum is expected to show distinct regions.

o Aromatic Protons: Two doublets in the aromatic region (approx. & 6.8-7.3 ppm),
corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

o Benzylic Protons: A singlet for the -CH2-NH2 group (approx. & 3.7-3.9 ppm).

o Piperidine Protons (a to Nitrogen): A triplet or multiplet for the four protons on the carbons
adjacent to the nitrogen, attached to the aromatic ring (approx. & 3.0-3.3 ppm).

o Amine Protons: A broad singlet for the -NH2 protons, which may exchange with D20
(approx. & 1.5-2.5 ppm, position is concentration and solvent dependent).

o Piperidine Protons (3 and y to Nitrogen): A series of multiplets for the remaining six
protons of the piperidine ring (approx. 6 1.5-1.8 ppm).

e 13C NMR: The spectrum should show the expected number of carbon signals.

o Aromatic Carbons: Four signals for the aromatic carbons, with the carbon attached to the
piperidine nitrogen being the most downfield (ipso-carbon).

o Benzylic Carbon: One signal for the -CH2-NH= carbon (approx. & 45-50 ppm).
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o Piperidine Carbons: Three signals for the piperidine ring carbons (a, B, and y to the
nitrogen).

Mass Spectrometry

o ESI-MS: In positive ion mode, the primary expected ion would be the protonated molecule
[M+H]* at m/z = 191.15.[5]

Infrared (IR) Spectroscopy

o N-H Stretch: A characteristic pair of peaks for the primary amine (-NHz) in the region of 3300-
3500 cm~1.

e C-H Stretch: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm™1,
respectively.

e Aromatic C=C Stretch: Peaks in the 1600-1450 cm~1 region.
e C-N Stretch: Bands in the 1250-1020 cm~1 region.

Purity Analysis by HPLC (General Protocol)

Rationale: Reversed-phase HPLC is a standard method for assessing the purity of organic
amines. A C18 column provides good separation based on hydrophobicity. A buffered mobile
phase is necessary to control the ionization state of the amine, ensuring good peak shape.

HPLC Purity Analysis Workflow

Inject into HPLC System

[ Prepare Sample = (058 [ReWeliete LTl el Calculate Purity
" . ] - Mobile Phase: Acetonitrile/Water Analyze Chromatogram &
(2 el T [ ela 8 (F=e) with 0.1% TFA or Formic Acid EoaTER)

- UV Detection (e.g., 254 nm)

Click to download full resolution via product page

Caption: General workflow for HPLC purity analysis.
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e Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um).

» Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
» Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

o Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

e Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm.

e Analysis: Purity is typically determined by the area percentage of the main peak relative to
the total area of all peaks.

Applications and Research Interest

(4-Piperidinophenyl)methylamine is primarily of interest as a chemical intermediate. Its true
value lies in its utility as a starting material for more complex target molecules, particularly in
the field of drug discovery. The precursor, 4-(piperidin-1-yl)benzaldehyde, is a reactant in the
synthesis of:

Anti-inflammatory agents

Antibacterial agents

NR2B selective NMDA receptor antagonists, which are targets for neurological disorders.

Growth inhibitors against various cancer cell lines.

By extension, (4-Piperidinophenyl)methylamine provides a primary amine handle that allows
for the construction of amides, secondary amines, sulfonamides, and other functional groups,
making it a versatile scaffold for building libraries of compounds for high-throughput screening
in drug discovery programs.

Safety and Handling
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As a primary amine, (4-Piperidinophenyl)methylamine should be handled with appropriate
care. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves (e.g., nitrile) when handling the compound.

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and acids.[4]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Piperidinophenyl)methylamine (CAS 214759-73-6) is a valuable and versatile chemical
intermediate. While comprehensive, publicly available experimental data on the final compound
IS sparse, its synthesis is readily achievable through a reliable, two-step sequence involving the
formation and subsequent reductive amination of 4-(piperidin-1-yl)benzaldehyde. This guide
provides a robust framework for its synthesis and characterization based on established
chemical principles, empowering researchers to produce and utilize this compound for the
development of novel molecules in medicinal chemistry and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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